molecular formula C22H17NO3 B13931505 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- CAS No. 53924-10-0

1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy-

Cat. No.: B13931505
CAS No.: 53924-10-0
M. Wt: 343.4 g/mol
InChI Key: IGSKKFSCKDZNMV-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- is a complex organic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, where the indole reacts with DMF and POCl3.

    Addition of the Diphenylmethyl Group: The diphenylmethyl group can be added through a Friedel-Crafts alkylation reaction using diphenylmethanol and a Lewis acid catalyst.

    Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation using reagents like m-CPBA (meta-chloroperoxybenzoic acid).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).

    Substitution: The hydrogen atoms on the indole ring can be substituted with halogens or other groups using electrophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe for studying enzyme mechanisms and as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery.

    Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- can be compared with other indole derivatives such as:

    Indole-3-carboxylic acid: Lacks the diphenylmethyl and hydroxyl groups, resulting in different chemical properties and biological activities.

    Indole-2-carboxylic acid: Similar core structure but without the diphenylmethyl and hydroxyl groups, leading to different reactivity and applications.

    5-Hydroxyindole-2-carboxylic acid: Contains a hydroxyl group but lacks the diphenylmethyl group, affecting its solubility and interaction with biological targets.

The uniqueness of 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

53924-10-0

Molecular Formula

C22H17NO3

Molecular Weight

343.4 g/mol

IUPAC Name

3-benzhydryl-5-hydroxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C22H17NO3/c24-16-11-12-18-17(13-16)20(21(23-18)22(25)26)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,23-24H,(H,25,26)

InChI Key

IGSKKFSCKDZNMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(NC4=C3C=C(C=C4)O)C(=O)O

Origin of Product

United States

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